Biotin-labeled ODN 1668 sodium

Description

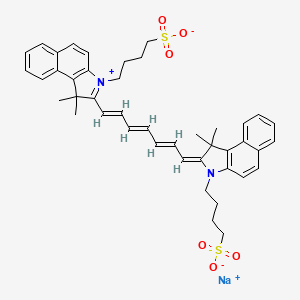

This compound, often referred to by its commercial name Indocyanine Green (ICG) , is a water-soluble cyanine dye with a complex heterocyclic structure. Its molecular formula is C₄₃H₄₇N₂NaO₆S₂, and it has a molecular weight of 774.97 g/mol . Structurally, it consists of two benzo[e]indolium moieties connected by a conjugated heptatriene chain, with sulfonate (-SO₃⁻) groups attached to butyl side chains. These sulfonate groups enhance solubility in aqueous media, making it suitable for biomedical applications such as near-infrared (NIR) fluorescence imaging and hepatic function diagnostics .

The extended π-conjugation system across the heptatriene bridge and indolium rings enables strong absorption in the NIR range (~800 nm), a critical feature for in vivo imaging .

Properties

Molecular Formula |

C43H47N2NaO6S2 |

|---|---|

Molecular Weight |

775.0 g/mol |

IUPAC Name |

sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 |

InChI Key |

MOFVSTNWEDAEEK-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate is a complex organic compound notable for its vibrant color and unique chemical properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ |

| Molecular Weight | 775.0 g/mol |

| IUPAC Name | Sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

| CAS Number | 3599-32-4 |

The biological activity of sodium;4-[...]-butane-1-sulfonate primarily involves its interaction with cellular components and potential therapeutic applications. Studies indicate that this compound exhibits significant fluorescent properties , making it a candidate for imaging in biological systems. Its structure allows it to intercalate into nucleic acids or bind to proteins, which may enhance its utility in diagnostics and therapeutics.

Anticancer Properties

Recent research has highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : The compound can cause G1 or G2/M phase arrest in cancer cells, inhibiting their proliferation.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cell lines demonstrated that sodium;4-[...]-butane-1-sulfonate significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to enhanced apoptosis markers such as cleaved caspase 3 and PARP .

Antimicrobial Activity

Sodium;4-[...]-butane-1-sulfonate has also shown promise as an antimicrobial agent. It exhibits activity against various bacterial strains including:

- Escherichia coli

- Staphylococcus aureus

The compound disrupts bacterial cell membranes and inhibits biofilm formation, which is critical in treating infections associated with medical devices.

Toxicological Profile

Toxicological assessments reveal that sodium;4-[...]-butane-1-sulfonate has a favorable safety profile in preliminary studies. Acute toxicity tests indicated an LD50 greater than 2000 mg/kg in rodent models, suggesting low toxicity for therapeutic applications .

Comparative Studies

A comparative study evaluating the efficacy of sodium;4-[...]-butane-1-sulfonate against standard chemotherapeutic agents revealed that it possesses synergistic effects when combined with doxorubicin in breast cancer models. The combination therapy resulted in a significant reduction in tumor volume compared to monotherapy .

Summary of Findings

| Study Focus | Result |

|---|---|

| Anticancer Activity | Induces apoptosis in breast cancer cells |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Toxicity Assessment | LD50 > 2000 mg/kg |

| Synergistic Effects | Enhanced efficacy with doxorubicin |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A structurally related compound, Sodium 4-((E)-2-((E)-3-(3,3-dimethyl-1-(4-sulfonatobutyl)-3H-indol-1-ium-2-yl)allylidene)-3,3-dimethylindolin-1-yl)butane-1-sulfonate (Catalog No. GB61010), shares the indolium core and sulfonate groups but lacks the extended heptatriene chain. Its molecular formula is C₃₁H₃₉N₂NaO₆S₂ (MW: 622.77 g/mol), resulting in a shorter conjugation system and a blue-shifted absorption profile (~750 nm) . This reduced conjugation diminishes its utility in deep-tissue imaging compared to ICG.

Another analogue, Sodium 4-(2-(2-(2-chloro-3-(2-(3,3-dimethyl-1-(4-sulfonatobutyl)-3H-indol-1-ium-2-yl)vinyl)cyclohex-2-en-1-ylidene)ethylidene)-3,3-dimethylindolin-1-yl)butane-1-sulfonate (IR 783), incorporates a cyclohexenyl ring and chlorine substitution, altering electronic properties. This modification enhances photostability but reduces quantum yield relative to ICG .

Spectral and Physicochemical Properties

The target compound’s superior NIR absorption and aqueous solubility make it preferable for clinical imaging. However, IR 783’s higher photostability (resistance to photobleaching) suits prolonged in vitro studies .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.